![molecular formula C11H16N4 B1492800 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide CAS No. 2098046-27-4](/img/structure/B1492800.png)

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide

Descripción general

Descripción

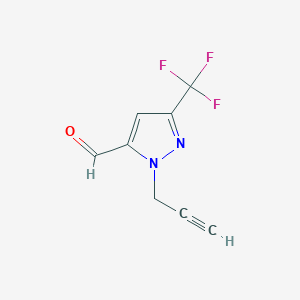

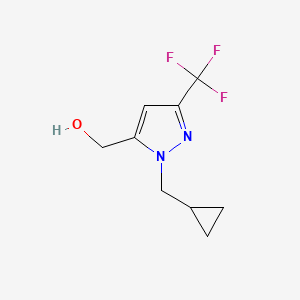

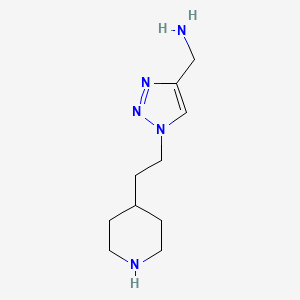

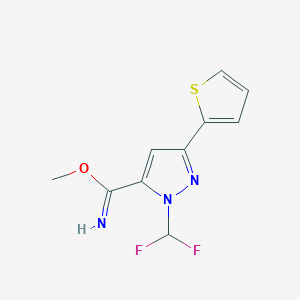

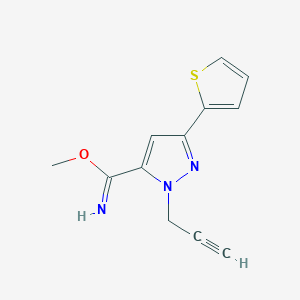

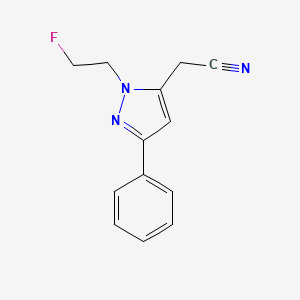

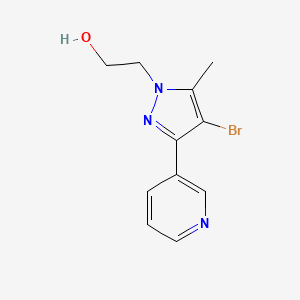

The compound “2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide” belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of pyrazoles includes a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions. For example, they can be synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The physical and chemical properties of a specific pyrazole derivative would depend on its particular structure and substituents.Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Compounds

Researchers have discovered methods for the synthesis of various heterocyclic compounds, including pyrazoles, which are structurally related to the compound . These methods involve reactions such as 1,3-dipolar cycloadditions, yielding products like 3H-pyrazoles and cyclopropenyl alcohols with potential antibacterial properties (Hamdi, Dixneuf, & Khemiss, 2005).

Novel Drug Discovery and Biological Properties

The synthesis of novel pyrazole derivatives has been explored for their potential in drug discovery. These compounds have been evaluated for properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been used to analyze the interaction of these compounds with enzymes related to inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Development of Anticancer Agents

Research into the synthesis of heterocyclic compounds derived from similar structures has revealed potential antitumor activities. These compounds have been tested for their antiproliferative activity against various cancer cell lines, demonstrating promising results (Shams, Mohareb, Helal, & Mahmoud, 2010).

Synthesis of Polycyclic Compounds

Studies have shown the successful synthesis of polycyclic compounds like pyrazolines through photoinduced intramolecular nitrile imine 1,3-dipolar cycloadditions. These syntheses demonstrate the versatility of pyrazole derivatives in creating complex molecular structures with potential biological applications (Pla, Tan, & Gin, 2014).

Enzyme Inhibition for Therapeutic Purposes

Some pyrazole derivatives have been synthesized and tested for their ability to inhibit enzymes involved in ethylene biosynthesis. This type of research indicates the potential of pyrazole-based compounds in agricultural applications or as therapeutic agents (Switzer, Halbeek, Holt, Stammer, & Saltveit, 1989).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The field of pyrazole derivatives is a vibrant area of research, with significant progress in synthesizing structurally diverse and biologically relevant pyrazole derivatives . Future research directions include the development of eco-friendly and resource-efficient synthetic methodologies, and the exploration of the diverse biological activities of these compounds .

Propiedades

IUPAC Name |

2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c12-11(13)10-8-2-1-3-9(8)14-15(10)6-7-4-5-7/h7H,1-6H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBKFRDAKBLUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)CC3CC3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide | |

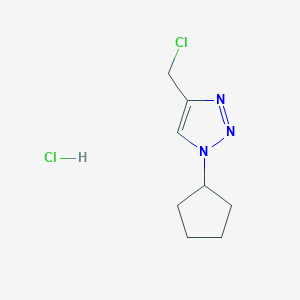

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

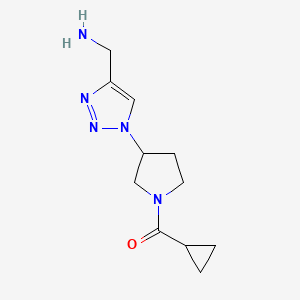

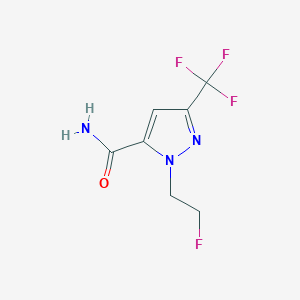

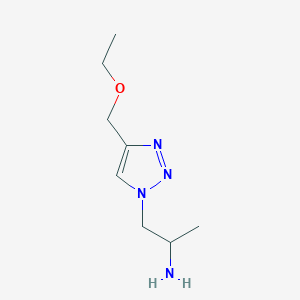

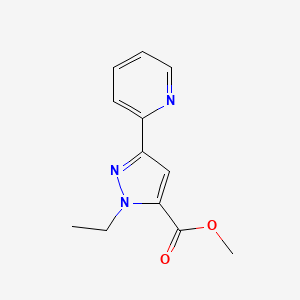

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.